2,4-dichloro-N-(2-chloropyridin-3-yl)benzamide
Overview
Description
2,4-Dichloro-N-(2-chloro-3-pyridinyl)benzamide is a chemical compound with the molecular formula C12H8Cl2N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two chlorine atoms on the benzene ring and one chlorine atom on the pyridine ring, making it a chlorinated benzamide derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-chloropyridin-3-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-chloro-3-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(2-chloro-3-pyridinyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene and pyridine rings can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Amino or thiol derivatives.
Oxidation Products: N-oxides.
Reduction Products: Amines.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
2,4-Dichloro-N-(2-chloro-3-pyridinyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2-chloropyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(3-pyridinyl)benzamide
- 2,4-Dichloro-N-(2-pyridinyl)benzamide
- 2,4-Dichloro-N-(3-methyl-2-pyridinyl)benzamide
Uniqueness
2,4-Dichloro-N-(2-chloro-3-pyridinyl)benzamide is unique due to the presence of the additional chlorine atom on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different pharmacological or industrial properties .
Properties
IUPAC Name |
2,4-dichloro-N-(2-chloropyridin-3-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3N2O/c13-7-3-4-8(9(14)6-7)12(18)17-10-2-1-5-16-11(10)15/h1-6H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYVGWRHOYLXHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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